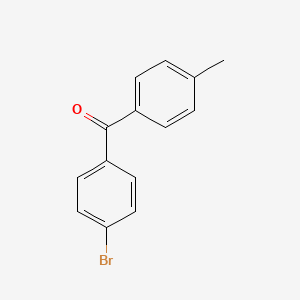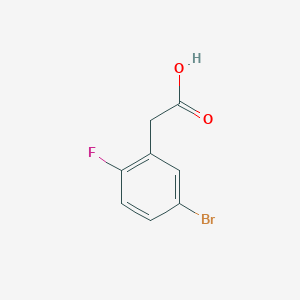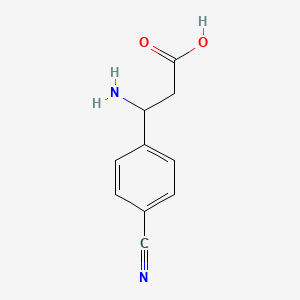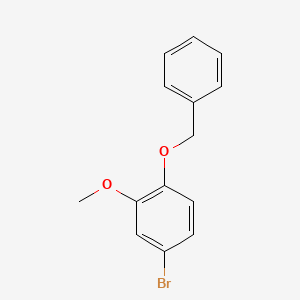
4-溴-4'-甲基苯甲酮
描述
4-Bromo-4’-methylbenzophenone is used in analytical applications such as HPLC and GC. It is also used as a chemical reagent and pharmaceutical intermediate .
Synthesis Analysis
4-Bromo-4’-methylbenzophenone was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst . The synthesis of similar compounds was conducted via Friedel-Crafts acylation using acid chloride, substrate, and aluminum chloride as starting materials .Molecular Structure Analysis
The molecular formula of 4-Bromo-4’-methylbenzophenone is C14H11BrO . The structure was verified by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
4-Bromo-4’-methylbenzophenone has been used in photochemical studies . It was placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes and yielded a photoreduction quantum efficiency of 7.75% .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-4’-methylbenzophenone is 275.14. It has a density of 1.375g/cm3 .科学研究应用
Photophysics Studies
4-Bromo-4’-methylbenzophenone has been utilized in photophysics research to understand the behavior of molecules when they absorb light. In an experiment conducted at Oregon State University, the compound was prepared using toluene and 4-bromobenzoyl chloride with an AlCl3 catalyst. The resulting product was used to study quantitative UV photophysics using two solvents: EPA and methylcyclohexane (MCH). Spectra collected were analyzed to construct Jablonski Energy Diagrams, which are crucial for understanding the electronic states of molecules and the transitions between them .
Phosphorescence Analysis
Benzophenones, including derivatives like 4-Bromo-4’-methylbenzophenone, are known for their phosphorescence properties. Phosphorescence studies are significant as they provide insights into the long-lived electronic excited states of molecules. At reduced temperatures, these properties have been extensively studied. An attempt was made to encase a similar compound, 4-chloro-4’-iodobenzophenone (CIBP), in polymethylmethacrylate to study its phosphorescence at room temperature by isolating individual molecules . This suggests potential applications for 4-Bromo-4’-methylbenzophenone in similar room temperature phosphorescence studies.
Synthesis via Friedel-Crafts Acylation
The synthesis of 4-Bromo-4’-methylbenzophenone can be achieved through Friedel-Crafts acylation, a classic method in organic chemistry for introducing acyl groups into aromatic rings. This method involves the use of benzoyl chloride and an excess of bromobenzene, with the product being recovered after vacuum distillation and recrystallization in ethanol . This synthetic route is essential for producing the compound for various research applications.
安全和危害
4-Bromo-4’-methylbenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
未来方向
作用机制
Target of Action
4-Bromo-4’-methylbenzophenone is a type of benzophenone, which are well known for their phosphorescence . The primary targets of this compound are the molecules that interact with its phosphorescence properties.
Mode of Action
The compound’s mode of action is primarily through its photophysical properties. It undergoes a process known as photoreduction, where it is exposed to UV light and undergoes a reduction reaction . This process changes the compound’s structure and properties, leading to various downstream effects.
Biochemical Pathways
It is known that the compound’s photoreduction process can influence various chemical reactions and pathways within a system . The downstream effects of these changes can vary widely depending on the specific context and conditions.
Result of Action
The result of 4-Bromo-4’-methylbenzophenone’s action is primarily the change in its own structure and properties due to photoreduction . This can lead to various molecular and cellular effects, depending on the specific context and conditions. For example, in some cases, the compound’s photoreduction can lead to the formation of a substituted benzopinacol .
Action Environment
The action, efficacy, and stability of 4-Bromo-4’-methylbenzophenone can be influenced by various environmental factors. For instance, the compound’s photoreduction process is dependent on the presence of UV light . Other factors, such as temperature and the presence of other chemicals, can also influence the compound’s action and stability.
属性
IUPAC Name |
(4-bromophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLHMBIFGKMXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373718 | |
| Record name | 4-Bromo-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-methylbenzophenone | |
CAS RN |
76693-57-7 | |
| Record name | 4-Bromo-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)




![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)


